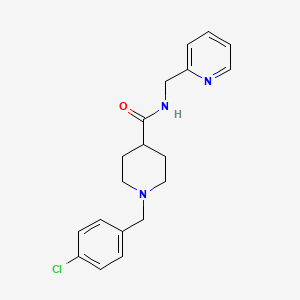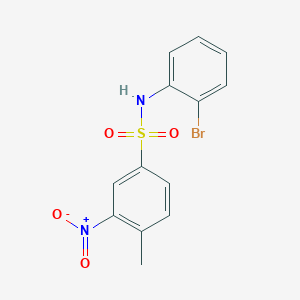![molecular formula C16H24N2O4S2 B5169625 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide selectively binds to the active site of BTK and irreversibly inhibits its activity. BTK is a crucial enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to decreased downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to decreased cell viability and apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has been shown to selectively inhibit BTK activity in B-cells, leading to decreased downstream signaling pathways and ultimately decreased cell viability and apoptosis in B-cell malignancies. 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has also been shown to have minimal off-target effects on other kinases, indicating its selectivity for BTK. In addition, 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in lab experiments include its selectivity for BTK and minimal off-target effects on other kinases, as well as its good pharmacokinetic properties. However, the limitations of using 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in lab experiments include its irreversibility of inhibition, which may make it difficult to study the effects of BTK inhibition on downstream signaling pathways over time.
Orientations Futures
There are several future directions for the development of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide and other BTK inhibitors. One direction is the evaluation of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in clinical trials for the treatment of various B-cell malignancies. Another direction is the development of combination therapies with 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide and other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance the efficacy of BTK inhibition. Finally, the development of reversible BTK inhibitors may provide a more flexible tool for studying the effects of BTK inhibition on downstream signaling pathways over time.
Méthodes De Synthèse
The synthesis of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide involves several steps, starting with the reaction of 4-piperidinol with methylsulfonyl chloride to obtain 1-(methylsulfonyl)-4-piperidinol. This intermediate is then reacted with 2-bromoethyl methyl sulfide to obtain N-[2-(methylthio)ethyl]-1-(methylsulfonyl)-4-piperidinol. Finally, this intermediate is reacted with 4-fluorobenzoyl chloride to obtain 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and apoptosis in B-cell malignancies. In vivo studies have also demonstrated the efficacy of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in mouse models of CLL and MCL.
Propriétés
IUPAC Name |
N-(2-methylsulfanylethyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-23-11-8-17-16(19)13-4-3-5-15(12-13)22-14-6-9-18(10-7-14)24(2,20)21/h3-5,12,14H,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBOSLLUYMVGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)


![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)



![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)